molecular formula C15H19BN2O2 B13022457 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-7-carbonitrile

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-7-carbonitrile

Cat. No.: B13022457
M. Wt: 270.14 g/mol
InChI Key: ZHORCUKOTBEJPV-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-7-carbonitrile is a chemical compound that features a boronic ester group attached to an indoline ring

Preparation Methods

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-7-carbonitrile typically involves the borylation of an indoline derivative. One common method includes the use of a palladium catalyst to facilitate the coupling of an indoline precursor with bis(pinacolato)diboron under specific reaction conditions . Industrial production methods may involve similar catalytic processes but optimized for larger scale production.

Chemical Reactions Analysis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-7-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-7-carbonitrile primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophiles in the presence of a palladium catalyst to form new carbon-carbon bonds . This mechanism is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-7-carbonitrile is unique due to the presence of both the indoline ring and the nitrile group, which provide additional functionalization options and reactivity.

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-7-carbonitrile

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-10-5-6-18-13(10)11(8-12)9-17/h7-8,18H,5-6H2,1-4H3

InChI Key

ZHORCUKOTBEJPV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)C#N)NCC3

Origin of Product

United States

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